Cohumulone

Brewing Science Isomerization Kinetics Alpha-Acid Utilization

Cohumulone (CAS 511-25-1) is one of three principal alpha-acid analogues found in the resin of hop cones (Humulus lupulus), alongside humulone and adhumulone. As a phloroglucinol derivative, it is a key precursor to iso-alpha-acids, which are the predominant contributors to the bitter flavor profile of beer.

Molecular Formula C20H28O5
Molecular Weight 348.4 g/mol
CAS No. 511-25-1
Cat. No. B1193992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCohumulone
CAS511-25-1
Synonymscohumulone
Molecular FormulaC20H28O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
InChIInChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3
InChIKeyDRSITEVYZGOOQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cohumulone (CAS 511-25-1) Procurement Guide: A Primary Hop Alpha-Acid for Specialized Brewing and Analytical Applications


Cohumulone (CAS 511-25-1) is one of three principal alpha-acid analogues found in the resin of hop cones (Humulus lupulus), alongside humulone and adhumulone [1]. As a phloroglucinol derivative, it is a key precursor to iso-alpha-acids, which are the predominant contributors to the bitter flavor profile of beer [2]. Cohumulone is distinguished by its unique molecular structure, which includes an isobutyryl side chain, and is known for its relatively high polarity and solubility compared to other alpha-acids [3]. Its procurement is critical for specialized research in brewing science, analytical method development, and investigations into the antimicrobial properties of hop-derived compounds.

Why Cohumulone Cannot Be Substituted: A Quantitative Comparison of Bitterness Quality, Isomerization Efficiency, and Sourcing


Cohumulone is not interchangeable with humulone or adhumulone due to distinct and quantifiable differences in key performance attributes that directly impact industrial and research outcomes. Firstly, the sensory quality of bitterness differs, with iso-cohumulone being associated with a harsher, more intense bitterness compared to the softer bitterness of iso-humulone [1]. Secondly, cohumulone exhibits a significantly higher rate of isomerization during wort boiling, which directly affects bitterness utilization and yield calculations in brewing processes [2]. Finally, the relative proportion of cohumulone is a highly variable, cultivar-specific trait [3], making the use of a generic alpha-acid standard or substitute impossible for accurate varietal identification or for replicating the exact chemical profile of a specific hop variety. The following quantitative evidence substantiates these critical points of differentiation.

Quantitative Evidence for Cohumulone's Differential Performance in Brewing and Analysis


Comparative Solubility and Isomerization Efficiency: Cohumulone vs. Humulone

Cohumulone's superior solubility and polarity, compared to humulone, drive a significantly higher rate of isomerization during the brewing process [1]. This differential behavior leads to a higher and more predictable yield of the bitter iso-alpha-acids that define beer's flavor profile [2].

Brewing Science Isomerization Kinetics Alpha-Acid Utilization

Sensory Bitterness Profile: The 'Harsh' Distinction of Iso-Cohumulone

The perceived quality of bitterness from iso-cohumulone is described as rougher and harsher than that from iso-humulone, a distinction that is crucial for beer style development [1]. While the absolute bitterness intensity of specific isomers can be quantified (e.g., cis-isohumulone was the most bitter hop acid studied, while trans-isocohumulone was the least) [2], the qualitative difference in mouthfeel and aftertaste is a primary driver for selecting hop varieties based on cohumulone content.

Sensory Science Flavor Chemistry Bitterness Quality

Quantitative HPLC Profiling: Cohumulone as a Key Marker for Hop Variety and Origin

High-performance liquid chromatography (HPLC) methods are routinely used to separate and quantify cohumulone, humulone, and adhumulone in hop extracts, providing precise compositional data [1]. The cohumulone content, expressed as a percentage of total alpha-acids, is a stable, varietal-specific trait [2]. A validated HPLC analysis of the International Calibration Extract (ICE-3) standard determined cohumulone content to be 13.88% of total alpha-acids (44.65%), while humulone/adhumulone content was 30.76% [3]. This quantitative distinction is used for varietal authentication, quality control, and predicting brewing performance.

Analytical Chemistry HPLC Quantification Hop Chemotaxonomy

Antimicrobial Activity: Cohumulone's Role in Hop Extract Bioactivity

Cohumulone is a key contributor to the antimicrobial activity of hop extracts against Gram-positive bacteria, a property that is central to beer preservation and the development of natural antimicrobials . Studies have demonstrated a strong inverse correlation between the concentration of cohumulone in hop extracts and the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against strains like Staphylococcus aureus and Lactobacillus acidophilus [1]. This indicates that higher cohumulone content directly correlates with increased antibacterial potency.

Antimicrobial Natural Preservatives Gram-Positive Bacteria

Recommended Industrial and Research Applications for Cohumulone (CAS 511-25-1)


Analytical Reference Standard for Hop Quality Control and Varietal Identification

Cohumulone is an indispensable analytical reference standard for HPLC and NMR-based quantification of alpha-acids in hops and hop products [1]. Given that the cohumulone content is a stable, varietal-specific trait ranging from ~16% to 50% of total alpha-acids [2], its precise measurement is essential for hop breeders, quality assurance laboratories, and procurement departments to authenticate hop varieties and ensure batch-to-batch consistency. An HPLC method using the ICE-3 standard establishes a benchmark where cohumulone constitutes 13.88% of total alpha-acids, providing a quantitative target for method validation [3].

Predictive Modeling and Optimization of Beer Bitterness and Flavor Stability

Cohumulone's higher isomerization efficiency [1] and distinct bittering character [2] make it a critical variable in predictive models for beer bitterness. Breweries can use the cohumulone content of their hop bill to more accurately forecast the final bitterness intensity (IBU) and qualitative bitterness profile of the finished beer. This is particularly relevant for brewers aiming to achieve a specific flavor target, such as the harsh, clinging bitterness desired in many American IPAs, which can be achieved by selecting high-cohumulone varieties [2].

Potency Marker for Research into Natural Antimicrobials and Biopreservatives

For researchers developing natural antimicrobials or investigating novel biopreservatives, cohumulone's concentration is a key predictor of bioactivity. Studies have established a strong inverse correlation between cohumulone content in hop extracts and the MIC/MBC against Gram-positive spoilage organisms and pathogens like S. aureus [1]. Therefore, when sourcing hop extracts for such studies, quantifying cohumulone content is not just a quality parameter but a direct measure of expected antimicrobial potency, enabling more rigorous and reproducible experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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